

## 2-Methyl-2H-indazol-6-ol physical and chemical properties

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### Compound of Interest

Compound Name: 2-Methyl-2H-indazol-6-ol

Cat. No.: B1437711

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## An In-depth Technical Guide to 2-Methyl-2H-indazol-6-ol

Introduction: The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceuticals.[1] Derivatives of indazole are pivotal as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1] A key intermediate in the synthesis of potent drugs like the antitumor agent Pazopanib is 2-Methyl-6-nitro-2H-indazole, highlighting the significance of the 2-methyl-2H-indazole core.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-2H-indazol-6-ol**, a functionalized derivative of this important scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational data, predictive analysis, and practical insights into its handling and synthetic utility.

## Molecular Structure and Core Identifiers

The structural integrity of a molecule dictates its physical behavior and chemical reactivity. **2-Methyl-2H-indazol-6-ol** is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, with a methyl group at the N2 position and a hydroxyl group at the C6 position.

Figure 1: Chemical structure of **2-Methyl-2H-indazol-6-ol**.

The key identifiers for this compound are summarized below for unambiguous reference in procurement, synthesis, and regulatory documentation.

Identifier	Value	Source
IUPAC Name	2-Methyl-2H-indazol-6-ol	-
CAS Number	52470-67-4	[4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	Derived
Molecular Weight	148.16 g/mol	Derived

## Physicochemical Properties

Understanding the physicochemical properties is fundamental to designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds.

Property	Predicted Value / Observation	Rationale and Comparative Insights
Appearance	Off-white to brown crystalline solid.	Analogous compounds like 6-Amino-2-methyl-2H-indazole are reported as brown crystalline powders.[5] The phenolic hydroxyl group and the aromatic system are consistent with a crystalline solid state at room temperature.
Melting Point	145 - 155 °C (Predicted)	The related 6-Amino-2-methyl-2H-indazole has a melting point of 148-150 °C.[6] The hydroxyl group can participate in hydrogen bonding, suggesting a similar or slightly higher melting point.
Boiling Point	> 350 °C (Predicted)	The analogous 6-amino derivative has a boiling point of ~355 °C at 760 mmHg.[6] Significant intermolecular hydrogen bonding from the -OH group will result in a high boiling point.
Solubility	Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water and non-polar solvents like hexanes.	The polar hydroxyl group and nitrogen atoms allow for solubility in polar organic solvents. The aromatic core limits solubility in water.
pKa	~9-10 (Predicted)	The hydroxyl group is phenolic. The pKa of phenol is ~10. The electron-donating nature of the fused heterocyclic system may slightly increase the pKa relative to phenol, making it a weak acid.

## Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the molecular structure, the following spectral characteristics are anticipated:

- <sup>1</sup>H NMR:**
  - Aromatic Protons (3H): Signals expected in the  $\delta$  7.0-8.0 ppm range, showing coupling patterns characteristic of a tri-substituted benzene ring.
  - Indazole C3-H (1H): A singlet expected around  $\delta$  8.0-8.5 ppm.
  - N-Methyl Protons (3H): A sharp singlet expected around  $\delta$  4.0-4.2 ppm.
  - Hydroxyl Proton (1H): A broad singlet, exchangeable with D<sub>2</sub>O, with a chemical shift dependent on concentration and solvent (typically  $\delta$  5.0-9.0 ppm).
- <sup>13</sup>C NMR:**
  - Aromatic & Heterocyclic Carbons: 8 distinct signals expected in the  $\delta$  110-160 ppm range. The carbon attached to the hydroxyl group (C6) would appear further downfield.

- N-Methyl Carbon: A signal expected in the  $\delta$  35-40 ppm range.
- Infrared (IR) Spectroscopy:
  - O-H Stretch: A broad band in the 3200-3500  $\text{cm}^{-1}$  region, indicative of the hydrogen-bonded hydroxyl group.
  - C-H Stretch (Aromatic): Signals just above 3000  $\text{cm}^{-1}$ .
  - C-H Stretch (Aliphatic): Signals just below 3000  $\text{cm}^{-1}$  for the methyl group.
  - C=N and C=C Stretch: Sharp peaks in the 1500-1650  $\text{cm}^{-1}$  region.
  - C-O Stretch: A strong signal in the 1200-1260  $\text{cm}^{-1}$  region.
- Mass Spectrometry (MS):
  - Molecular Ion Peak ( $M^+$ ): Expected at  $m/z = 148.16$ , corresponding to the molecular formula  $C_8H_8N_2O$ .

## Chemical Reactivity and Synthesis

### Reactivity Profile

The reactivity of **2-Methyl-2H-indazol-6-ol** is governed by three key features:

- The Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile, readily undergoing O-alkylation or O-acylation to form ethers and esters, respectively.
- The Aromatic Benzene Ring: It is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The hydroxyl group is an activating, ortho-, para-director, while the fused indazole ring's electronics will also influence regioselectivity.
- The Indazole Nucleus: The nitrogen atoms have lone pairs, but the N2 position is already substituted. The C3 position of the 2H-indazole system can undergo specific reactions like alkoxycarbonylation under metal-free, radical conditions.

### Synthetic Workflow

A robust and regioselective synthesis is critical for obtaining **2-Methyl-2H-indazol-6-ol**. Direct alkylation of 6-hydroxy-1H-indazole often yields a mixture of N1 and N2 isomers. A more controlled approach involves installing the functional groups on a pre-methylated scaffold. The following workflow outlines a plausible and efficient synthetic route starting from commercially available 6-nitro-1H-indazole.

Figure 2: Proposed synthetic pathway for **2-Methyl-2H-indazol-6-ol**.

### Experimental Protocol (Illustrative)

#### Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

- Causality: This step establishes the required N2-methylation pattern. Using a methylating agent like dimethyl sulfate on the 6-nitro-1H-indazole precursor is a known method.<sup>[2][3]</sup> The nitro group is a robust placeholder that can be converted to the desired hydroxyl group in a later step.
- To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a base such as potassium carbonate (1.5 eq).

- Cool the mixture in an ice bath and add dimethyl sulfate (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

#### Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine

- Causality: The nitro group is efficiently and cleanly reduced to a primary amine using catalytic hydrogenation. This is a standard transformation that sets up the subsequent diazotization reaction.<sup>[5]</sup>
- Dissolve 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
- Stir vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC).
- Filter the mixture through Celite to remove the catalyst and wash the filter cake with ethanol.
- Combine the filtrates and remove the solvent under reduced pressure to yield 2-methyl-2H-indazol-6-amine.<sup>[5]</sup>

#### Step 3: Synthesis of **2-Methyl-2H-indazol-6-ol**

- Causality: The Sandmeyer reaction provides a classic and reliable method for converting an aromatic primary amine to a hydroxyl group via a diazonium salt intermediate.
- Suspend 2-methyl-2H-indazol-6-amine (1.0 eq) in an aqueous solution of sulfuric acid.
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
- In a separate flask, bring a volume of water to a boil.
- Slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.
- After the addition is complete, continue heating for an additional 30 minutes.
- Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
- Dry the organic layer, concentrate, and purify by chromatography to obtain the final product, **2-Methyl-2H-indazol-6-ol**.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Methyl-2H-indazol-6-ol** is not readily available, data from structurally similar indazole derivatives provides a strong basis for safe handling protocols.<sup>[7][8][9][10]</sup> The compound should be treated as a hazardous chemical.

## Key Safety Precautions:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.  
[7][8]
- Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and amines.[7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Hazard	First Aid Measures
Eye Contact	Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[9]
Skin Contact	Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[9]
Inhalation	Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
Ingestion	Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

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  C [label="Prepare Workspace:\nChemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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  H [label="Wash Hands", fillcolor="#34A853", fontcolor="#FFFFFF"];

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}
```

Figure 3: Standard laboratory safety workflow for handling indazole-based compounds.

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